REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1I.C([Mg]Br)(C)C.[CH3:15][CH2:16][C:17](=[O:20])[CH2:18][CH3:19].CC(=O)OCC>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:17]([OH:20])([CH2:18][CH3:19])[CH2:16][CH3:15]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)I
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to −30° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h at −30° C. under nitrogen
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt
|
Type
|
STIRRING
|
Details
|
stirred for additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was quenched with 2N HCl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with PE
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C)C(CC)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 26.9% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |